3-(Chloromethyl)phenol

Physicochemical Properties Purification Thermal Stability

Ortho-substituted chloromethylphenols are notorious for uncontrolled base-induced polymerization, compromising yield and purity in nucleophilic substitution workflows. 3-(Chloromethyl)phenol eliminates this risk through its meta-substitution architecture, which precludes o-quinone methide formation and enables clean, high-yielding SN2 chemistry. • Predictable reactivity: meta-chloromethyl group undergoes controlled nucleophilic displacement without exothermic polymerization side reactions. • Dual functionality: serves as both a sulfonating agent for aromatic sulfonic acid synthesis and a precursor for meta-hydroxybenzyl pharmacophore installation in NSAID candidates. • Supply reliability: available in research to bulk quantities with rigorous batch-to-batch purity consistency.

Molecular Formula C7H7ClO
Molecular Weight 142.58 g/mol
CAS No. 60760-06-7
Cat. No. B1265942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)phenol
CAS60760-06-7
Molecular FormulaC7H7ClO
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCl
InChIInChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2
InChIKeyZFIKJVXBLFGISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)phenol: Properties & Reactivity Profile


3-(Chloromethyl)phenol (CAS 60760-06-7), also referred to as 3-hydroxybenzyl chloride or m-hydroxybenzyl chloride, is a chloromethyl-substituted phenol derivative bearing a reactive chloromethyl group at the meta position relative to the phenolic hydroxyl. With a molecular formula of C₇H₇ClO and a molecular weight of 142.58 g/mol, this compound exhibits a boiling point of 259.6±15.0 °C at 760 mmHg and a predicted LogP of approximately 2.31 . It functions as a versatile intermediate in organic synthesis, notably as a sulfonating agent for preparing sulfonic acids and sulfonyl chlorides, which are critical in pharmaceutical and dye manufacturing .

Synthesis role Meta-substituted phenolic building block; supports sulfonic acid and sulfonyl chloride introduction
Key advantage Polymerization-free basic nucleophilic substitution due to meta orientation
Method context Reversible sulfonating agent; suitable for milder sulfonylation compared to chlorosulfonic acid

3-(Chloromethyl)phenol: Positional Isomer Differentiation


In phenol derivatives, the position of a chloromethyl substituent fundamentally alters key physicochemical parameters, including boiling point, density, and lipophilicity, which directly influence purification protocols, reaction conditions, and product solubility. For instance, the boiling point of 3-(Chloromethyl)phenol (259.6±15.0 °C) differs substantially from that of its ortho isomer 2-(chloromethyl)phenol (240.7±15.0 °C) . More critically, the meta arrangement dictates the compound's electronic landscape and the in situ generation of reactive quinone methide intermediates. While ortho-(chloromethyl)phenols readily undergo base-induced polymerization or form specific dimeric/trimeric structures via o-quinone methides, the meta-substituted analog follows a distinct reactivity pathway, avoiding these undesirable polymerization side reactions and enabling cleaner, more predictable nucleophilic substitution chemistry [1][2]. Consequently, substituting a meta isomer for an ortho or para isomer without rigorous re-optimization can lead to failed syntheses, unanticipated exotherms, or the formation of intractable polymeric byproducts.

3-(Chloromethyl)phenol (meta)
2-(Chloromethyl)phenol (ortho)
Ortho isomer readily polymerizes under basic conditions; reaction outcome may shift
3-(Chloromethyl)phenol (meta)
4-(Chloromethyl)phenol (para)
Boiling point and electronic distribution differ; purification protocols may require re-optimization

3-(Chloromethyl)phenol: Head-to-Head Evidence


Isomer-Specific Boiling Point

The boiling point of 3-(Chloromethyl)phenol is measured at 259.6±15.0 °C at 760 mmHg, which is significantly higher than that of its ortho isomer, 2-(chloromethyl)phenol (240.7±15.0 °C), and slightly higher than the para isomer, 4-(chloromethyl)phenol (257.4±15.0 °C) . This ~19 °C difference from the ortho isomer directly impacts distillation and vacuum transfer procedures.

Isomer boiling point
Reported
259.6±15.0 °C (meta) vs 240.7±15.0 °C (ortho)
Higher temperature demands isomer-specific distillation setup
Predicted values at 760 mmHg; experimental validation recommended
Physicochemical Properties Purification Thermal Stability

Base-Induced Polymerization Avoidance

Under weakly basic aqueous conditions, 2-(chloromethyl)phenol undergoes rapid polymerization to form a defined polymer (C₇H₆O)₁₂, a reaction driven by the facile generation of an ortho-quinone methide intermediate [1]. In contrast, 3-(Chloromethyl)phenol, due to its meta substitution pattern, does not form this reactive ortho-quinone methide and therefore does not undergo this base-induced polymerization pathway.

Polymerization under base
Context-dependent
Meta: no polymerization; Ortho: rapid (C₇H₆O)₁₂ polymer formation
Meta isomer enables cleaner nucleophilic substitution without polymeric byproducts
Class-level inference from ortho-quinone methide reactivity studies
Synthetic Methodology Reaction Byproducts Quinone Methide

Leaving Group Efficiency: Chloro vs. Bromo

The chloromethyl group in 3-(Chloromethyl)phenol provides a leaving group with a distinct balance of stability and reactivity. The corresponding bromo analog, 3-(bromomethyl)phenol (CAS 74597-04-9), exhibits a higher molecular weight (187.04 g/mol vs. 142.58 g/mol) and a significantly higher boiling point (272.1±15.0 °C vs. 259.6±15.0 °C) [1]. This difference in leaving group efficiency directly impacts the rate of nucleophilic substitution reactions (SN2/SN1), with the bromo derivative being a more reactive electrophile.

Leaving group (Cl vs Br)
Head-to-head
MW +44.46 g/mol; BP +12.5 °C for bromo analog; chloride offers milder electrophilicity
Chloromethyl leaving group provides controlled reactivity for multistep routes
Compare with 3-(bromomethyl)phenol (CAS 74597-04-9) for faster kinetics
Nucleophilic Substitution Leaving Group Reaction Kinetics

Sulfonating Agent: Reversible Sulfonyl Chloride Formation

3-(Chloromethyl)phenol functions as a sulfonating agent, reacting with anions such as chloride and bromide to form the corresponding sulfonyl chlorides . This reaction is reversible, and its equilibrium constant can be modulated by adding more 3-(Chloromethyl)phenol or a base such as carbon disulfide . This specific sulfonating capacity is not a general property of all chloromethylphenols but is particularly pronounced and documented for the meta isomer.

Sulfonating capacity
Reported
Reacts with Cl⁻ and Br⁻ to form sulfonyl chlorides; equilibrium tunable with base
Specialized reversible sulfonating agent for milder aromatic sulfonylation
Activity specifically highlighted for meta isomer; verify scope for target substrate
Sulfonation Sulfonyl Chloride Pharmaceutical Intermediates

Lipophilicity: Meta Isomer LogP Advantage

The predicted LogP (octanol-water partition coefficient) for 3-(Chloromethyl)phenol is approximately 2.31, as estimated by the KOWWIN v1.67 method . While direct LogP comparisons among chloromethylphenol isomers are not widely published, this value provides a baseline for assessing its lipophilicity, which is a critical parameter in drug design and the development of bioactive molecules. The meta substitution pattern typically results in a different electronic distribution compared to ortho or para, which can subtly influence LogP and, consequently, membrane permeability.

Lipophilicity (LogP)
Data to verify
Estimated LogP: 2.31
Baseline lipophilicity for drug precursor design and extraction assessment
KOWWIN v1.67 estimate; experimental determination advised
Lipophilicity Drug Design Solubility

3-(Chloromethyl)phenol: Key Application Scenarios


Controlled Nucleophilic Substitution for Drug Intermediates

3-(Chloromethyl)phenol is the precursor of choice for synthesizing meta-substituted phenolic drug candidates when a controlled SN2 reaction is required. Unlike its ortho isomer, which polymerizes under basic conditions, the meta isomer remains stable, ensuring high yields of the desired alkylated or arylated product [1]. This is particularly relevant for the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals where the meta-hydroxybenzyl moiety is a key pharmacophore [2].

Sulfonic Acid and Sulfonyl Chloride Synthesis

The documented ability of 3-(Chloromethyl)phenol to act as a reversible sulfonating agent makes it a specialized reagent for introducing sulfonic acid groups onto aromatic rings . This application is critical in the dye industry for creating water-soluble dyes and in agrochemical synthesis for producing sulfonylurea herbicides. The mild and reversible nature of this sulfonation reaction offers a significant advantage over harsher alternatives like chlorosulfonic acid .

Polymer-Bound Reagents and Chelating Resins

The unique reactivity of the meta-chloromethyl group allows for the functionalization of polymer backbones without the risk of uncontrolled polymerization that plagues the ortho isomer [1]. 3-(Chloromethyl)phenol can be used to introduce phenol groups onto Merrifield resin or other chloromethylated polystyrene supports, creating chelating polymers with a high affinity for transition metal ions [3]. This is a key application in solid-phase synthesis, catalysis, and environmental remediation.

Fluorescent Probes and Photolabile Protecting Groups

The meta-hydroxybenzyl moiety is a core component in several photolabile protecting groups (e.g., the 'photo-caged' compounds). The precise control over nucleophilic substitution offered by the chloro leaving group in 3-(Chloromethyl)phenol enables the efficient attachment of these groups to biomolecules or small-molecule probes [4]. The predictable reactivity profile minimizes side reactions, ensuring the purity and activity of the final probe.

Application
Selection Property
Validation Focus
Meta-substituted phenolic drug intermediate synthesis
Meta-specific non-polymerizing reactivity
SN2 reaction yield under basic conditions
Sulfonic acid / sulfonyl chloride introduction
Reversible sulfonating capacity with halide anions
Sulfonylation efficiency and product purity
Polymer support functionalization (chelating resins)
Meta-chloromethyl anchoring without side polymerization
Metal ion chelation performance and loading
Photolabile protecting group attachment
Predictable nucleophilic substitution kinetics
Purity and activity of caged biomolecules

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